(S)-2-(Piperazin-2-yl)acetonitrile (CAS 2158301-19-8): A Comprehensive Technical Guide for Drug Development Professionals
(S)-2-(Piperazin-2-yl)acetonitrile (CAS 2158301-19-8): A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of (S)-2-(piperazin-2-yl)acetonitrile, a critical chiral building block in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document synthesizes key properties, synthesis strategies, analytical considerations, and its pivotal role in the development of targeted therapies.
Introduction: The Significance of a Chiral Piperazine Intermediate
(S)-2-(Piperazin-2-yl)acetonitrile is a non-commercially available, chiral monosubstituted piperazine derivative.[1][2] Its significance in medicinal chemistry has been prominently highlighted by its role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is implicated in various solid tumors.[1][3][4] The specific stereochemistry at the C-2 position of the piperazine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[5] This guide will delve into the technical details of this important molecule, providing a foundational understanding for its application in drug discovery and development.
Physicochemical and Structural Properties
(S)-2-(Piperazin-2-yl)acetonitrile is typically handled as its dihydrochloride salt to enhance its stability and solubility.[1][2] The dihydrochloride form is an off-white to light yellow solid.[3]
| Property | Value | Source(s) |
| CAS Number | 2158301-19-8 | [6] |
| Molecular Formula | C₆H₁₁N₃ (free base) | [7] |
| Molecular Weight | 125.17 g/mol (free base) | [7] |
| Molecular Formula (dihydrochloride) | C₆H₁₃Cl₂N₃ | [6] |
| Molecular Weight (dihydrochloride) | 198.09 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Chemical Structure
The structure of (S)-2-(piperazin-2-yl)acetonitrile features a piperazine ring substituted at the C-2 position with an acetonitrile group. The "(S)" designation indicates the stereochemistry at this chiral center.
Caption: Chemical structure of (S)-2-(Piperazin-2-yl)acetonitrile.
Synthesis Strategies
As a non-commercially available intermediate, the synthesis of (S)-2-(piperazin-2-yl)acetonitrile is a critical step in the overall production of Adagrasib. Mirati Therapeutics has described synthetic routes to this building block in their patent literature, often preparing it as an N1-Cbz protected derivative or as the dihydrochloride salt.[1][2] While specific, detailed experimental protocols from these patents are proprietary, the general approaches to synthesizing chiral 2-substituted piperazines can be discussed.
General Approaches to Chiral 2-Substituted Piperazines
The synthesis of chiral piperazines is an active area of research, with several established methods:
-
From Chiral Precursors: A common strategy involves starting with a readily available chiral molecule, such as an amino acid. For example, a multi-step synthesis can be designed starting from serine methyl ester hydrochloride and an N-Boc-protected amino acid, proceeding through condensation, deprotection, cyclization, and reduction steps.[5][7]
-
Asymmetric Synthesis: This approach builds the chiral center during the reaction sequence. One method involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, which can yield a variety of chiral piperazines with high enantiomeric excess.[9]
-
Resolution of Racemates: This classic method involves synthesizing the racemic mixture of the 2-substituted piperazine and then separating the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.[9]
Caption: Overview of synthetic strategies for chiral piperazines.
Role in the Synthesis of Adagrasib
In the synthesis of Adagrasib, (S)-2-(piperazin-2-yl)acetonitrile (or its protected form) is coupled with a complex heterocyclic core structure. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[10][11] The secondary amine of the piperazine acts as the nucleophile, displacing a leaving group on the tetrahydropyridopyrimidine core of the Adagrasib precursor.
Analytical Characterization and Quality Control
Ensuring the chemical and enantiomeric purity of (S)-2-(piperazin-2-yl)acetonitrile is paramount for its use in GMP synthesis. A robust analytical testing protocol is therefore essential.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the methylene protons of the acetonitrile group, and the methine proton at the chiral center. The chemical shifts and coupling patterns of the piperazine protons can be complex due to the chair-boat conformational exchange and the presence of two non-equivalent nitrogen atoms.[10][11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the four unique carbon atoms of the piperazine ring and the two carbons of the acetonitrile substituent.[10][11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, which can be used to confirm its identity.[10]
Chiral Purity Analysis
The enantiomeric purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[9][14][15][16][17]
Proposed Chiral HPLC Method Development:
A systematic approach to developing a chiral HPLC method for (S)-2-(piperazin-2-yl)acetonitrile would involve screening various polysaccharide-based CSPs, which have shown broad applicability for piperazine derivatives.[5][14][15][17]
-
Column Selection: Polysaccharide-based columns such as Chiralpak® IA, IB, and IC are excellent starting points.[9][15] These columns, with immobilized chiral selectors, offer compatibility with a wide range of solvents.[18]
-
Mobile Phase Screening: A screening of different mobile phase systems is crucial. Typical mobile phases for normal-phase chromatography include mixtures of hexane with an alcohol like isopropanol or ethanol. For reversed-phase chromatography, mixtures of acetonitrile and water or methanol and water are used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like piperazines.[14]
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-220 nm) would be necessary.[5] For trace analysis, pre-column derivatization with a UV-active agent could be considered.[5][14]
Illustrative Chiral HPLC Protocol:
This protocol is a starting point and would require optimization for this specific analyte.
-
Column: Chiralpak® IC (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Caption: Workflow for chiral HPLC analysis.
Safety and Handling
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(S)-2-(Piperazin-2-yl)acetonitrile is a specialized and highly valuable chiral building block, indispensable for the synthesis of the targeted anti-cancer agent Adagrasib. Its synthesis requires careful control of stereochemistry, and its quality control necessitates robust analytical methods, particularly for determining enantiomeric purity. A thorough understanding of its properties, synthesis, and analysis is crucial for any drug development program that utilizes this or structurally similar intermediates. The information presented in this guide provides a solid foundation for scientists and researchers working in this area, enabling them to make informed decisions and navigate the challenges associated with the use of such advanced chemical entities.
References
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
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Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ACS Publications. Available at: [Link]
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Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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(S)-2-(Piperazin-2-yl)acetonitrile. PubChem. Available at: [Link]
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(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, 98+%, ee98+%. 3ASenrise. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]
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Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Available at: [Link]
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Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]
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WO 2022/251193 A1. Googleapis.com. Available at: [Link]
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Mirati Therapeutics | New Drug Approvals. New Drug Approvals. Available at: [Link]
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